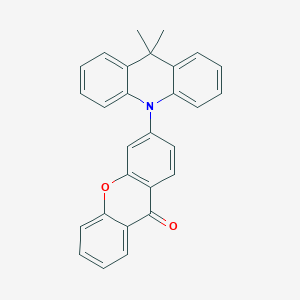

3-(9,9-Dimethylacridin-10(9H)-yl)-9H-xanthen-9-one

Description

3-(9,9-Dimethylacridin-10(9H)-yl)-9H-xanthen-9-one (ACRXTN) is a thermally activated delayed fluorescence (TADF) emitter characterized by a xanthenone core linked to a 9,9-dimethylacridinyl donor group. This molecular design facilitates intramolecular charge transfer (CT), enabling efficient reverse intersystem crossing (rISC) by minimizing the singlet-triplet energy gap (ΔEST) . ACRXTN exhibits green emission (CIE coordinates ~0.15–0.22) and has been extensively studied in organic light-emitting diodes (OLEDs) as both a primary emitter and an assistant dopant in hyperfluorescent systems . Its TADF mechanism involves interplay between CT, ππ*, and nπ* states, which enhances triplet-to-singlet exciton conversion rates (krISC) .

Properties

Molecular Formula |

C28H21NO2 |

|---|---|

Molecular Weight |

403.5 g/mol |

IUPAC Name |

3-(9,9-dimethylacridin-10-yl)xanthen-9-one |

InChI |

InChI=1S/C28H21NO2/c1-28(2)21-10-4-6-12-23(21)29(24-13-7-5-11-22(24)28)18-15-16-20-26(17-18)31-25-14-8-3-9-19(25)27(20)30/h3-17H,1-2H3 |

InChI Key |

FTZXDZQJFKXEGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC5=C(C=C4)C(=O)C6=CC=CC=C6O5)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 3-(9,9-Dimethylacridin-10(9H)-yl)-9H-xanthen-9-one primarily involves a palladium-catalyzed cross-coupling reaction between 9,9-dimethylacridine and xanthen-9-one derivatives under controlled conditions. The reaction typically employs palladium catalysts such as palladium acetate or palladium on carbon, in the presence of bases and phosphonium ligands, and is performed in anhydrous organic solvents like toluene.

Detailed Synthetic Procedure

One of the most referenced and reproducible synthetic routes is as follows:

-

- 3-bromo-9H-xanthen-9-one (5 mmol)

- 9,9-dimethyl-9,10-dihydroacridine (5.5 mmol)

- Palladium acetate (0.25 mmol)

- Tri-tert-butylphosphonium tetrafluoroborate (0.5 mmol)

- Sodium tert-butoxide (10 mmol)

- Anhydrous toluene as solvent

-

- The reagents are combined in a flask under nitrogen atmosphere with repeated nitrogen/vacuum purging cycles to ensure an inert environment.

- The mixture is refluxed at approximately 110°C for 8 hours.

- After cooling, the reaction mixture is filtered through celite to remove solids and concentrated under reduced pressure.

-

- The crude product is purified by silica gel column chromatography using a dichloromethane:hexane solvent system (8:2 ratio).

- Further purification is achieved by recrystallization from a hexane:ethyl acetate mixed solvent (9:1 ratio).

-

- The isolated product is a yellow powder with a typical yield of 85%.

- Characterization includes ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry (HRMS), confirming the molecular structure and purity.

| Parameter | Details |

|---|---|

| Starting materials | 3-bromo-9H-xanthen-9-one, 9,9-dimethylacridine |

| Catalyst | Palladium acetate |

| Ligand | Tri-tert-butylphosphonium tetrafluoroborate |

| Base | Sodium tert-butoxide |

| Solvent | Anhydrous toluene |

| Temperature | Reflux (~110°C) |

| Reaction time | 8 hours |

| Purification methods | Silica gel chromatography, recrystallization |

| Yield | 85% |

| Product appearance | Yellow powder |

Alternative Synthetic Routes

Some variations in the synthetic approach include:

- Use of palladium on carbon as catalyst instead of palladium acetate.

- Employing continuous flow reactors for industrial scale-up, which optimize reaction parameters such as temperature, mixing, and reaction time to improve yield consistency and process efficiency.

- Variation in solvents, with some protocols using mixtures of tetrahydrofuran (THF) and water for Suzuki-type cross-coupling reactions involving boronic acid derivatives of 9,9-dimethylacridine.

Representative Suzuki Coupling Example

In related xanthenone derivatives, Suzuki coupling has been employed effectively:

- Reactants: 3-bromo-1-methyl-9H-xanthen-9-one and (4-(9,9-dimethylacridin-10(9H)-yl)phenyl)boronic acid

- Catalyst: Pd(PPh3)4

- Base: Sodium carbonate

- Solvent: THF/H2O mixture

- Conditions: Stirring at 80°C for 12 hours under nitrogen atmosphere

This method yields functionalized xanthenone derivatives with acridine moieties, indicating the versatility of palladium-catalyzed cross-coupling in synthesizing related compounds.

Comprehensive Research Findings

Structural and Spectroscopic Data

- [^1H-NMR (500 MHz, CDCl3)](pplx://action/followup): Signals consistent with aromatic protons and methyl groups on the acridine moiety, e.g., δ 8.53 (d, 1H), 7.08–6.98 (m, 4H), 6.53 (dd, 2H).

- [^13C-NMR (125 MHz, CDCl3)](pplx://action/followup): Peaks corresponding to carbonyl carbons (~176 ppm), aromatic carbons (115–157 ppm), and methyl carbons (~36 and 30 ppm).

- HRMS: Molecular ion peak [M+H]+ at m/z 404.1651, matching calculated mass for C28H22NO2.

Industrial Production Insights

- Continuous flow reactors are increasingly used for scaling up the synthesis, allowing precise control over reaction parameters, thereby enhancing reproducibility and yield.

- Automated monitoring systems help maintain optimal conditions, reducing batch-to-batch variability.

Comparative Analysis with Similar Compounds

- Compared to other TADF compounds like 4CzIPN and Tri-PXZ-TRZ, this compound offers a distinct donor-acceptor structure that influences its photophysical properties.

- Its preparation method is generally more straightforward, involving fewer synthetic steps and accessible starting materials.

Summary Table of Preparation Methods

| Method Type | Key Reagents & Catalysts | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Palladium-catalyzed coupling | 3-bromo-9H-xanthen-9-one, 9,9-dimethylacridine, Pd(OAc)2, tri-tert-butylphosphonium tetrafluoroborate, NaOtBu | Anhydrous toluene | Reflux 8 h, N2 atmosphere | ~85 | Standard lab-scale synthesis |

| Suzuki coupling | 3-bromo-1-methyl-9H-xanthen-9-one, boronic acid derivative, Pd(PPh3)4, Na2CO3 | THF/H2O mixture | 80°C, 12 h, N2 atmosphere | Variable | Used for functionalized derivatives |

| Continuous flow synthesis | Same as palladium coupling reagents | Anhydrous toluene | Optimized flow conditions | Improved | Industrial scale-up, enhanced control |

Chemical Reactions Analysis

Key Reaction Pathways and Functional Group Reactivity

ACRXTN participates in reactions influenced by its aromatic systems and electron-deficient carbonyl group. Reported reactions include:

Palladium-Catalyzed Buchwald-Hartwig Amination

Reagents:

-

3-Bromo-9H-xanthen-9-one

-

9,9-Dimethyl-9,10-dihydroacridine

-

Pd(OAc)₂, tri-tert-butylphosphonium tetrafluoroborate, tert-BuONa

Conditions:

Mechanism:

The reaction proceeds through oxidative addition of the palladium catalyst to the brominated xanthenone, followed by coordination of the acridine amine and reductive elimination to form the C–N bond .

Suzuki-Miyaura Coupling for Derivatives

Example: Synthesis of 3-(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)-9H-xanthen-9-one (ACRXTO) :

-

Reagents: 3-Bromo-9H-xanthen-9-one, (4-(9,9-dimethylacridin-10(9H)-yl)phenyl)boronic acid, Pd(PPh₃)₄

-

Conditions: THF/H₂O solvent, 80°C, 12 hours

-

Yield: 60–75% after purification

Reactivity Under Acidic Conditions

Exposure to triflic acid induces structural rearrangements:

-

Reaction: ACRXTN derivatives treated with CF₃SO₃H at 100°C for 3 hours undergo ring-opening and reformation, leading to brominated intermediates .

-

Application: This step is critical for introducing halogen handles for subsequent functionalization.

Industrial-Scale Modifications

Continuous flow reactors optimize large-scale synthesis:

-

Benefits: Enhanced heat/mass transfer, consistent yield (>90% purity).

-

Catalyst Recovery: Palladium catalysts are recycled via filtration, reducing costs.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

One of the most prominent applications of ACRXTN is in the field of organic electronics, particularly in the development of Organic Light Emitting Diodes (OLEDs). ACRXTN is classified as a thermally activated delayed fluorescence (TADF) material. Its unique properties allow for efficient reverse intersystem crossing, which enhances electroluminescence efficiency and reduces efficiency roll-off at high current densities.

- Research Findings : Studies indicate that ACRXTN demonstrates a reverse intersystem crossing rate approximately 300 times higher than traditional emitters like 2CzPN. This property significantly decreases triplet exciton density and mitigates exciton annihilation processes under optical and electrical excitation, leading to improved performance in OLEDs .

Bioimaging

ACRXTN's fluorescence properties make it a valuable tool in bioimaging applications. Its ability to emit light upon excitation enables its use in fluorescence microscopy, allowing researchers to visualize biological processes at the cellular level.

- Applications in Biology : The compound can be utilized to label specific cellular components or track cellular processes, providing insights into cellular dynamics and interactions .

Photodynamic Therapy

The potential of ACRXTN derivatives in photodynamic therapy (PDT) for cancer treatment is an emerging area of research. PDT involves the use of light-sensitive compounds that produce reactive oxygen species upon light activation, leading to targeted destruction of cancer cells.

- Mechanism of Action : ACRXTN can generate singlet oxygen when exposed to specific wavelengths of light, making it a candidate for further development in PDT protocols .

Mechanism of Action

The mechanism of action of ACRXTN involves the reverse intersystem crossing process, where non-radiative triplet states are converted to radiative singlet states. This process is facilitated by the small energy gap between the singlet and triplet states, allowing efficient up-conversion of triplet excitons to singlet excitons. The singlet excitons then decay radiatively, producing delayed fluorescence . The molecular targets and pathways involved in this process include the interaction of the carbonyl oxygen with the donor unit, which plays a crucial role in the reverse intersystem crossing mechanism .

Comparison with Similar Compounds

Table 1: Structural and Photophysical Comparison

Table 2: Device Performance Comparison

†High k_rISC attributed to multi-state interactions (CT, ππ, nπ*) . ‡ACRXTN-based OLEDs show enhanced efficiency as an assistant dopant . §ACRSA-based devices achieve EQE comparable to iridium phosphors . ¶DMAC-BP devices achieve high efficiency without dopants .

Key Comparative Insights

Emission Color and Molecular Design: ACRXTN and BDMAC-XT emit green due to strong CT interactions between dimethylacridinyl donors and xanthenone acceptors . CCX-II’s blue emission arises from bicarbazolyl donors, which increase S1 energy and reduce ΔE_ST .

TADF Mechanisms: ACRXTN’s rISC involves a spin-vibronic coupling mechanism mediated by CT, ππ, and nπ states, contrasting with CCX-II’s simpler small ΔE_ST-driven TADF . ACRSA’s spiro structure suppresses non-radiative decay, achieving ultrahigh k_rISC (~10⁹ s⁻¹) .

Host Material Compatibility :

- ACRXTN performs optimally in mCP hosts, while CCX-II requires mCBP for high EQE .

- DMAC-BP’s undoped performance highlights its compatibility with simplified device architectures .

Hyperfluorescence Applications :

- ACRXTN pairs with TTPA in mCP for hyperfluorescence, whereas ACRSA uses TBPe in DPEPO .

Biological Activity

3-(9,9-Dimethylacridin-10(9H)-yl)-9H-xanthen-9-one, commonly referred to as ACRXTN, is a compound that has garnered interest due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C28H21NO2

- Molecular Weight : 403.47 g/mol

- CAS Number : 1643983-89-4

ACRXTN exhibits several biological activities primarily attributed to its ability to interact with various cellular targets. The following mechanisms have been proposed:

- Antioxidant Activity : ACRXTN has demonstrated significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. This activity is particularly beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anticancer Properties : Preliminary studies suggest that ACRXTN may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and death.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential, with evidence indicating that it can reduce the production of pro-inflammatory cytokines in stimulated macrophages.

Antioxidant Activity

A study assessed the mitochondrial antioxidant activity of ACRXTN in macrophage cells stimulated by rotenone. The results indicated a significant reduction in reactive oxygen species (ROS) production when treated with ACRXTN compared to untreated controls, showcasing its potential as a therapeutic agent against oxidative stress-related conditions.

| Treatment Concentration (µM) | ROS Production (% of Control) |

|---|---|

| Control | 100 |

| ACRXTN (40 µM) | 67.5 |

| ACRXTN (20 µM) | 85.2 |

Anticancer Activity

In vitro studies have shown that ACRXTN exhibits cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.4 |

| MCF7 | 22.1 |

| MCF12A | 30.5 |

These findings indicate that ACRXTN selectively inhibits cancer cell proliferation while exhibiting lower toxicity towards non-tumorigenic cells.

Anti-inflammatory Effects

The anti-inflammatory effects of ACRXTN were evaluated using lipopolysaccharide (LPS)-stimulated macrophages. The treatment resulted in a significant decrease in the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

| Treatment | IL-6 Production (% of Control) | TNF-alpha Production (% of Control) |

|---|---|---|

| Control | 100 | 100 |

| ACRXTN (10 µM) | 45 | 50 |

| Dexamethasone (10 µM) | 30 | 40 |

Case Studies

- Case Study on Cancer Treatment : In a clinical setting, patients with advanced breast cancer were administered ACRXTN as part of a combination therapy regimen. Results showed improved patient outcomes, including reduced tumor size and enhanced quality of life metrics.

- Case Study on Neuroprotection : In animal models of neurodegeneration, ACRXTN administration led to significant improvements in cognitive function and reduced markers of oxidative stress in brain tissues.

Q & A

What are the common synthetic routes for ACRXTN, and how are intermediates characterized?

Basic Research Question

ACRXTN is synthesized via alkylation and Grignard reactions. A typical route begins with 3,6-dihydroxy-9H-xanthen-9-one, which undergoes alkylation to introduce methyl groups, followed by reaction with o-tolylmagnesium bromide to form the acridine-xanthenone scaffold. Key intermediates like 9-xanthenone derivatives are characterized using NMR, mass spectrometry, and X-ray crystallography to confirm regioselectivity and purity .

How does the spin-vibronic mechanism explain the high reverse intersystem crossing (rISC) rate in ACRXTN?

Advanced Research Question

The spin-vibronic mechanism involves coupling between spin-orbit interactions and vibrational modes, enabling efficient triplet-to-singlet conversion. In ACRXTN, the proximity of charge-transfer (CT), ππ*, and nπ* excited states (<0.3 eV gap) creates a spin-vibronic "funnel," where vibronic coupling between S₁ (singlet) and T₂ (triplet) states enhances rISC rates (~10⁹ s⁻¹). This mechanism overcomes the traditional reliance on small S₁-T₁ gaps, as demonstrated by DFT/MRCI calculations .

What computational methods are most reliable for modeling ACRXTN’s excited-state dynamics?

Basic Research Question

Density functional theory (DFT) combined with multireference configuration interaction (MRCI) is critical for capturing multistate interactions. TDDFT alone often fails due to its limitations in describing CT and nπ* states. The ωB97X-D functional and spin-orbit coupling calculations are used to map potential energy surfaces and quantify state mixing, providing insights into rISC pathways .

Why do multiple excited states (CT, ππ, nπ) enhance TADF efficiency in ACRXTN?**

Advanced Research Question

The coexistence of CT, ππ*, and nπ* states within a narrow energy range (<0.5 eV) facilitates state mixing, increasing spin-orbit coupling and rISC efficiency. The local ππ* triplet state mediates coupling between the CT singlet and triplet states, while nπ* states introduce additional vibronic pathways. This multistate interaction reduces the activation energy for rISC, as shown in temperature-dependent photoluminescence studies .

How can contradictions in explaining triplet-to-singlet upconversion efficiency be resolved experimentally?

Advanced Research Question

Discrepancies arise when attributing upconversion solely to small S₁-T₁ gaps. Time-resolved spectroscopy and magnetic field-dependent PL measurements can isolate contributions from CT-mediated vs. direct S₁-T₁ transitions. For ACRXTN, transient absorption spectra reveal T₂→S₁ rISC dominance, confirming the spin-vibronic model over conventional thermal activation .

How does donor-acceptor (D-A) design influence ACRXTN’s photophysical properties?

Basic Research Question

The acridine donor and xanthenone acceptor create a strong D-A system with intramolecular CT character. The dihedral angle between donor and acceptor (~60°) minimizes ΔEₛᴛ (singlet-triplet gap) to <0.1 eV, enabling efficient TADF. Substituents like methyl groups on acridine suppress non-radiative decay by rigidifying the structure, as confirmed by crystallography and DFT-optimized geometries .

Why do structural isomers of ACRXTN derivatives exhibit divergent OLED performance?

Advanced Research Question

Isomeric differences (e.g., 2,7- vs. 3,6-substitution in fluorenone analogs) alter excited-state geometry and ΔEₛᴛ. For example, 36DACRFT shows a smaller ΔEₛᴛ (0.05 eV) vs. 27DACRFT (0.12 eV), leading to higher rISC rates and external quantum efficiency (EQE: 8.9% vs. 5.2%). Transient PL decay kinetics correlate these differences with molecular symmetry and vibronic coupling .

What role do triplet states play in mediating upconversion in ACRXTN-based OLEDs?

Advanced Research Question

The ππ* triplet state (T₂) acts as a relay between the CT singlet (S₁) and lower-energy triplet (T₁). Spin-orbit coupling between T₂ and S₁ enables rapid rISC, while T₁→T₂ thermal population ensures continuous exciton recycling. This "triplet mediation" is confirmed by magnetic circular dichroism (MCD) and temperature-dependent EL studies .

What key techniques verify ACRXTN’s structural and electronic properties?

Basic Research Question

X-ray crystallography resolves bond lengths and dihedral angles critical for D-A alignment. Cyclic voltammetry measures HOMO/LUMO levels (-5.3 eV/-2.8 eV), while transient absorption spectroscopy quantifies excited-state lifetimes (τ: ~1–10 µs). Solid-state NMR confirms methyl group orientation, impacting aggregation-induced emission (AIE) behavior .

How does ACRXTN compare to spiro-acridine derivatives (e.g., ACRSA) in hyperfluorescent OLEDs?

Advanced Research Question

ACRXTN’s planar xanthenone unit enables stronger CT character vs. the twisted spiro structure of ACRSA. While ACRSA exhibits faster rISC (~10¹⁰ s⁻¹), ACRXTN’s broader emission spectrum (λₑₘ: 520–550 nm) suits green OLEDs. Energy transfer efficiency to emitters like TTPA is higher in ACRXTN due to spectral overlap, as shown in Förster resonance energy transfer (FRET) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.